

# A Comparative Guide to 306-O12B and SM-102 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | 306-O12B-3 |           |
| Cat. No.:            | B15577730  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, with the ionizable lipid component being a key determinant of their efficacy and safety. This guide provides a detailed comparison of two prominent ionizable lipids: 306-O12B, a novel lipidoid demonstrating high efficiency in liver-targeted applications, and SM-102, a well-established lipid integral to the Moderna COVID-19 vaccine.

This comparison synthesizes available experimental data to offer insights into the respective strengths and characteristics of each lipid, aiding researchers in the selection and design of LNPs for their specific therapeutic applications.

## **Overview and Chemical Properties**

SM-102 is a synthetic, ionizable amino lipid that has been extensively characterized and validated through its use in the Moderna (Spikevax) COVID-19 vaccine.[1][2] Its structure features a tertiary amine head group and ester bonds, which contribute to its biodegradability. [1] At physiological pH (around 7.4), SM-102 is nearly neutral, minimizing non-specific interactions with cell membranes.[1] However, in the acidic environment of the endosome, its amine group becomes protonated, leading to a positive charge. This charge facilitates the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm. [1][3]



306-O12B is an ionizable cationic lipidoid that has shown significant promise for liver-specific delivery of genetic payloads.[4][5][6] It has been effectively used in preclinical studies for in vivo CRISPR-Cas9-based genome editing.[4][7] LNPs formulated with 306-O12B have demonstrated potent and specific accumulation in hepatocytes following intravenous administration.[4]

| Feature                | 306-O12B                               | SM-102                                           |
|------------------------|----------------------------------------|--------------------------------------------------|
| CAS Number             | 2566523-06-4[4]                        | 2089251-47-6[1]                                  |
| Molecular Formula      | C59H115N3O8S8[4]                       | C44H87NO5[2]                                     |
| Formula Weight         | 1251.1 g/mol [4]                       | 710.182 g·mol-1[2]                               |
| Туре                   | Ionizable Cationic Lipidoid[4]         | Ionizable Cationic Amino Lipid[1][2]             |
| Key Structural Feature | Tail-branched bioreducible lipidoid[5] | Tertiary amine head group with ester linkages[1] |

## Performance and Efficacy in mRNA Delivery

Direct comparative studies between 306-O12B and SM-102 are limited in the public domain. However, by examining data from separate studies, we can infer their respective performance characteristics.

## 2.1. In Vivo Delivery and Protein Expression

306-O12B has been shown to be highly effective for liver-targeted mRNA delivery. In a study involving the co-delivery of Cas9 mRNA and a single-guide RNA (sgAngptl3), LNPs formulated with 306-O12B resulted in a median editing rate of 38.5% in the liver of mice. This was significantly higher than the 14.6% editing rate achieved with LNPs formulated with the well-known lipid, DLin-MC3-DMA.[7] This superior performance also translated to a more significant reduction in serum ANGPTL3 protein, LDL-C, and triglyceride levels.[7] The study highlighted the high specificity of 306-O12B LNPs for liver hepatocytes.[7]

SM-102 has demonstrated high efficacy for intramuscular mRNA delivery, as evidenced by its use in the Moderna vaccine.[2] In a study comparing SM-102 with ALC-0315 (the ionizable lipid



in the Pfizer-BioNTech vaccine), SM-102-formulated LNPs exhibited higher luciferase expression in mice following intramuscular injection.[8] While effective for intramuscular administration, SM-102 formulated LNPs have also been observed to lead to off-target expression in the liver and spleen.[9]

## 2.2. Physicochemical Properties of Formulated LNPs

The physical characteristics of LNPs are crucial for their stability and in vivo performance. Below is a summary of typical properties for LNPs formulated with each lipid, though it is important to note that these can vary based on the full formulation composition and manufacturing process.

| Parameter                          | 306-O12B LNPs                       | SM-102 LNPs                          |
|------------------------------------|-------------------------------------|--------------------------------------|
| Particle Size (Z-average)          | ~80-100 nm                          | ~80-120 nm[10]                       |
| Polydispersity Index (PDI)         | < 0.2                               | < 0.2[10]                            |
| mRNA Encapsulation<br>Efficiency   | ~96%[11]                            | >95%[10]                             |
| Surface Charge (Zeta<br>Potential) | Near-neutral at physiological<br>pH | Near-neutral at physiological pH[10] |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and adaptation of LNP formulations. Below are representative protocols for preparing LNPs with 306-O12B and SM-102.

#### 3.1. LNP Formulation with 306-O12B

This protocol is based on the methodology described for liver-targeted in vivo genome editing. [11]

#### Lipid Stock Solutions:

• 306-O12B, cholesterol, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG) are dissolved in



ethanol.

#### mRNA Solution:

• mRNA is dissolved in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

Formulation Procedure (Microfluidic Mixing):

- The lipid components are mixed in ethanol to achieve a final molar ratio of 50% 306-O12B, 38.5% cholesterol, 10% DOPC, and 1.5% DMG-PEG.[11]
- The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes of a microfluidic mixing device (e.g., a NanoAssemblr).
- The solutions are mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
- The resulting LNP suspension is collected and dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
- The final LNP formulation is sterilized by filtration through a 0.22 μm filter.

#### 3.2. LNP Formulation with SM-102

This protocol is a standard method for preparing SM-102 LNPs, similar to that used for mRNA vaccines.[12][13]

**Lipid Stock Solutions:** 

• SM-102, cholesterol, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), and a PEG-lipid (e.g., DMG-PEG 2000) are dissolved in ethanol.[12]

mRNA Solution:

mRNA is dissolved in a low pH buffer (e.g., 100 mM sodium acetate, pH 5.0).[14]

Formulation Procedure (Microfluidic Mixing):



- The lipids are combined in ethanol to a molar ratio of 50% SM-102, 10% DSPC, 38.5% cholesterol, and 1.5% DMG-PEG 2000.[12]
- The lipid mixture in ethanol and the mRNA in aqueous buffer are mixed using a microfluidic device.
- The mixture is then dialyzed against PBS (pH 7.4) to buffer exchange and remove ethanol.
- The LNPs are concentrated if necessary and sterile-filtered.

## **Visualizations**

4.1. LNP Formulation Workflow



# Organic Phase Aqueous Phase Ionizable Lipid (306-O12B or SM-102) mRNA Cargo + Helper Lipids (Cholesterol, DSPC/DOPC, PEG-Lipid) dissolve dissolve Acidic Buffer (e.g., Citrate, Acetate) Ethanol Microfluidic Mixer Self-assembly Dialysis against PBS (pH 7.4) Buffer Exchange & Ethanol Removal Sterile Filtration (0.22 µm) Final LNP Formulation

#### General LNP Formulation Workflow

Click to download full resolution via product page

Caption: A generalized workflow for the formulation of lipid nanoparticles using microfluidic mixing.

## 4.2. Cellular Uptake and mRNA Release Pathway





Click to download full resolution via product page



Caption: The cellular pathway of LNP uptake and subsequent release of mRNA into the cytoplasm.

## **Concluding Remarks**

Both 306-O12B and SM-102 are highly effective ionizable lipids for mRNA delivery, albeit with differing optimal applications based on current research.

- SM-102 is a clinically validated and robust choice for applications such as intramuscular vaccines, where potent protein expression and immune activation are desired. Its performance is well-documented, making it a reliable standard for comparative studies.
- 306-O12B stands out for its exceptional efficiency and specificity in liver-targeted delivery.
   This makes it a compelling candidate for therapies aimed at treating liver diseases, including genetic disorders that can be addressed through in vivo genome editing.

The selection between these two lipids will ultimately depend on the therapeutic goal, the desired route of administration, and the target tissue. Further head-to-head studies would be invaluable to the research community for a more direct and nuanced comparison of their performance profiles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is SM-102? | BroadPharm [broadpharm.com]
- 2. SM-102 Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lipid-mRNA nanoparticles landscape for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]



- 7. researchgate.net [researchgate.net]
- 8. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 13. insidetx.com [insidetx.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [A Comparative Guide to 306-O12B and SM-102 for mRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577730#efficacy-of-306-o12b-3-compared-to-sm-102-for-mrna-delivery]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com